molecular formula C12H25NO2 B554691 (R)-2-Aminododecanoic acid CAS No. 169106-36-9

(R)-2-Aminododecanoic acid

Cat. No. B554691
CAS RN: 169106-36-9
M. Wt: 215.33 g/mol
InChI Key: QUBNFZFTFXTLKH-LLVKDONJSA-N
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Description

(R)-2-Aminododecanoic acid, also known as (R)-2-aminolauric acid, is a naturally occurring amino acid found in human milk, bovine milk, and some plant oils. It is an essential amino acid in the human diet and plays an important role in the body’s metabolism, as it is involved in the synthesis of fatty acids and other compounds. (R)-2-Aminododecanoic acid is also known to possess antimicrobial and antioxidant properties, making it a potential therapeutic agent for various diseases.

Scientific Research Applications

  • Biological Significance and Synthetic Approaches : (R)-2-Aminododecanoic acid and its derivatives have significant biological properties and are used as building blocks for new molecules or to modify the biological behavior of peptidic entities. They are key structural fragments in biologically active compounds and have applications in environmentally safe hydrogen production, food chemistry, and more (Viso et al., 2011).

  • Corrosion Inhibition : This compound has been studied for its effectiveness as a corrosion inhibitor for carbon steel in CO2-saturated hydrochloric acid, showing potential as a 'green' corrosion inhibitor due to its high inhibition efficiency and the formation of a protective layer on metal surfaces (Ghareba & Omanovic, 2011).

  • Asymmetric Synthesis : (R)-2-Aminododecanoic acid has been synthesized asymmetrically as a component of microginin, an angiotensin-converting enzyme inhibitor, showing its relevance in medicinal chemistry (Bunnage et al., 1995).

  • Biosynthesis in Polymer Industry : It's considered a potential monomer for Nylon 12, a high-performance bioplastic. The biosynthesis of (R)-2-Aminododecanoic acid from renewable sources is an attractive process in the polymer industry (Ahsan et al., 2018).

  • Medicinal Chemistry Applications : Its structural motif is significant in medicinal chemistry, influencing physiological and pathological processes with applications in medicine and agrochemistry. The N C P scaffold of (R)-2-Aminododecanoic acid offers many possibilities for structural modifications, leading to broad biological relevance (Mucha et al., 2011).

  • Surface Interaction for Corrosion Inhibition : Studies on its interaction with carbon steel surfaces highlight its potential as a corrosion inhibitor in hydrochloric acid, acting as a mixed-type inhibitor and forming a self-assembled monolayer (Ghareba & Omanovic, 2010).

  • Biocatalysis for Amino Acid Synthesis : It has been used in biocatalytic processes for the stereoselective synthesis of amino acids, demonstrating its importance as a chiral building block (Hernández et al., 2017).

properties

IUPAC Name

(2R)-2-aminododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBNFZFTFXTLKH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445048
Record name (R)-2-AMINODODECANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Aminododecanoic acid

CAS RN

169106-36-9
Record name (R)-2-AMINODODECANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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